molecular formula C13H18N4O B14257858 2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide CAS No. 305809-88-5

2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide

Cat. No.: B14257858
CAS No.: 305809-88-5
M. Wt: 246.31 g/mol
InChI Key: LQGPNFSDWYQHAY-UHFFFAOYSA-N
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Description

2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs high-throughput methods to ensure scalability and efficiency. The use of continuous flow reactors and automated synthesis platforms can significantly enhance the production rate while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can affect biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and materials science .

Properties

CAS No.

305809-88-5

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylmethylamino)-N-ethylbenzamide

InChI

InChI=1S/C13H18N4O/c1-2-14-13(18)10-5-3-4-6-11(10)17-9-12-15-7-8-16-12/h3-6,17H,2,7-9H2,1H3,(H,14,18)(H,15,16)

InChI Key

LQGPNFSDWYQHAY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1NCC2=NCCN2

Origin of Product

United States

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